molecular formula C8H17ClO2S B13648871 1-Chloro-5-(ethylsulfonyl)-2-methylpentane

1-Chloro-5-(ethylsulfonyl)-2-methylpentane

Cat. No.: B13648871
M. Wt: 212.74 g/mol
InChI Key: YUROSFIQCSDCQX-UHFFFAOYSA-N
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Description

1-Chloro-5-(ethylsulfonyl)-2-methylpentane is an organic compound characterized by the presence of a chlorine atom, an ethylsulfonyl group, and a methyl group attached to a pentane backbone

Preparation Methods

The synthesis of 1-Chloro-5-(ethylsulfonyl)-2-methylpentane typically involves multiple steps, including the introduction of the chlorine atom and the ethylsulfonyl group. One common method involves the chlorination of a suitable precursor, followed by the introduction of the ethylsulfonyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-5-(ethylsulfonyl)-2-methylpentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The ethylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different products.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-5-(ethylsulfonyl)-2-methylpentane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-5-(ethylsulfonyl)-2-methylpentane exerts its effects involves interactions with specific molecular targets. The chlorine atom and the ethylsulfonyl group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

1-Chloro-5-(ethylsulfonyl)-2-methylpentane can be compared with other similar compounds, such as:

    1-Chloro-5-methylhexane: Similar in structure but lacks the ethylsulfonyl group.

    1-Chloro-5-trimethylsilyl-4-pentyne: Contains a trimethylsilyl group instead of an ethylsulfonyl group.

    1-Chloro-5-[(trifluoromethyl)sulfanyl]pentane: Contains a trifluoromethylsulfanyl group instead of an ethylsulfonyl group.

The presence of the ethylsulfonyl group in this compound makes it unique and imparts specific chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

1-chloro-5-ethylsulfonyl-2-methylpentane

InChI

InChI=1S/C8H17ClO2S/c1-3-12(10,11)6-4-5-8(2)7-9/h8H,3-7H2,1-2H3

InChI Key

YUROSFIQCSDCQX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCC(C)CCl

Origin of Product

United States

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